molecular formula C8H7IN2O B8466105 6-iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

6-iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8466105
M. Wt: 274.06 g/mol
InChI Key: HXABHSXDLBIAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993779B2

Procedure details

A solution of Cesium carbonate (1100 mg, 3.38 mmol, 5.0 eq) was treated with a solution of 6-iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (6-3, 185 mg, 0.68 mmol) and 2-Cyanophenylboronic acid (198 mg, 1.35 mmol, 2.0 eq). The 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (27.6 mg, 0.03 mmol, 0.05 eq) was introduced and the mixture was irradiated in a microwave at 140 deg C. for 15 min. The product was worked up by partitioning between EtOAc (2×85 ml) and saturated aqueous NaHCO3 (95 ml), and the combined organic layers were dried over Na2SO4 and concentrated. Afforded 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzonitrile (6-4), as a maroon-orange solid.
Quantity
1100 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].I[C:8]1[CH:9]=[CH:10][C:11]2[NH:15][C:14](=[O:16])[N:13]([CH3:17])[C:12]=2[CH:18]=1.[C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1B(O)O)#[N:20]>>[CH3:17][N:13]1[C:12]2[CH:18]=[C:8]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[C:19]#[N:20])[CH:9]=[CH:10][C:11]=2[NH:15][C:14]1=[O:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
1100 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
185 mg
Type
reactant
Smiles
IC=1C=CC2=C(N(C(N2)=O)C)C1
Name
Quantity
198 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (27.6 mg, 0.03 mmol, 0.05 eq) was introduced
CUSTOM
Type
CUSTOM
Details
the mixture was irradiated in a microwave at 140 deg C
CUSTOM
Type
CUSTOM
Details
by partitioning between EtOAc (2×85 ml) and saturated aqueous NaHCO3 (95 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1C(NC2=C1C=C(C=C2)C2=C(C#N)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.